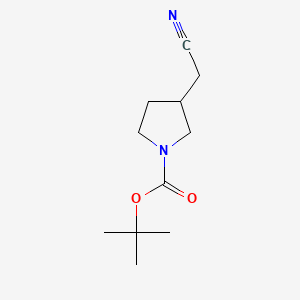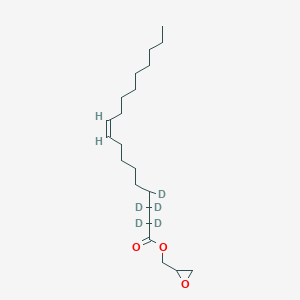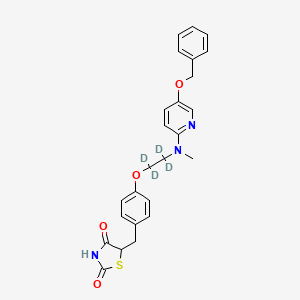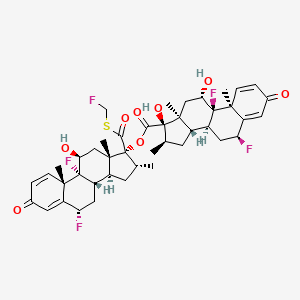
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3
説明
Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 (Rac-1-DCPE-d3) is a novel compound that has been developed for use in scientific research. Rac-1-DCPE-d3 is a derivative of 2,4-dichlorophenoxyethanol (2,4-DCE) and has been designed to be a more potent and selective inhibitor of Rac-1, an important member of the Rho GTPase family. Rac-1-DCPE-d3 has been used in a variety of research applications, including cell culture studies, biochemical and physiological studies, and in vivo studies.
科学的研究の応用
Rac-1-DCPE-d3 has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of Rac-1 inhibition on cell morphology and cell migration. It has also been used in biochemical and physiological studies to study the effects of Rac-1 inhibition on signal transduction pathways. In addition, Rac-1-DCPE-d3 has been used in in vivo studies to study the effects of Rac-1 inhibition on various diseases and disorders, such as cancer, cardiovascular disease, and neurological disorders.
作用機序
Rac-1-DCPE-d3 works by inhibiting the activity of Rac-1, a member of the Rho GTPase family. Rac-1 is involved in the regulation of numerous cellular processes, including cell migration, cell adhesion, and gene expression. Rac-1-DCPE-d3 binds to the active site of Rac-1 and prevents it from binding to its target molecules, thus inhibiting its activity.
Biochemical and Physiological Effects
Rac-1-DCPE-d3 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Rac-1-DCPE-d3 has been shown to inhibit cell migration, cell adhesion, and gene expression. In biochemical and physiological studies, Rac-1-DCPE-d3 has been shown to inhibit signal transduction pathways, such as the MAPK/ERK and PI3K/Akt pathways. In in vivo studies, Rac-1-DCPE-d3 has been shown to inhibit tumor growth and metastasis, reduce inflammation, and protect against cardiovascular disease and neurological disorders.
実験室実験の利点と制限
Rac-1-DCPE-d3 has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high selectivity for Rac-1, and is relatively stable. The main limitation of Rac-1-DCPE-d3 is that it is not orally bioavailable, so it must be administered by injection or topical application.
将来の方向性
There are several potential future directions for research with Rac-1-DCPE-d3. It could be used to study the effects of Rac-1 inhibition on other diseases and disorders, such as diabetes, obesity, and neurodegenerative diseases. It could also be used to develop new and more potent Rac-1 inhibitors. Additionally, it could be used to study the effects of Rac-1 inhibition on other signal transduction pathways, such as the Wnt/β-catenin and mTOR pathways. Finally, it could be used to develop new and more selective Rac-1 inhibitors for use in drug discovery and development.
特性
IUPAC Name |
1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i6D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLTPAGJIYSGN-WDHUKZDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=C(C=C(C=C1)Cl)Cl)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)


![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)


![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)

